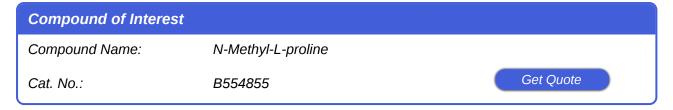


# Spectroscopic Profile of N-Methyl-L-proline: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **N-Methyl-L-proline**, a proline derivative with significance as a plant and human metabolite.[1][2] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a structured format for clarity and comparative analysis. This document also outlines the typical experimental protocols employed to obtain such data, serving as a valuable resource for researchers in the fields of analytical chemistry, biochemistry, and drug development.

## Introduction to N-Methyl-L-proline

**N-Methyl-L-proline**, also known as (2S)-1-methylpyrrolidine-2-carboxylic acid, is an amino acid derivative where the amino hydrogen of L-proline is substituted by a methyl group.[1][2] Its chemical formula is C6H11NO2, with a molecular weight of 129.16 g/mol .[1][3] This compound is found in various natural sources and plays a role in metabolic pathways.[1] Accurate spectroscopic characterization is crucial for its identification, quantification, and the study of its interactions in biological systems.

# **Spectroscopic Data**

The following tables summarize the key spectroscopic data for **N-Methyl-L-proline**.

# **Nuclear Magnetic Resonance (NMR) Spectroscopy**



NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The <sup>1</sup>H and <sup>13</sup>C NMR data provide detailed information about the chemical environment of the hydrogen and carbon atoms in **N-Methyl-L-proline**, respectively.

Table 1: <sup>1</sup>H NMR Spectroscopic Data of **N-Methyl-L-proline** 

Chemical Shift (δ) ppm	Multiplicity	Assignment
3.71-3.65 and 3.55-3.51	m	1H
3.00-2.91	m	1H
2.74	S	3H (N-CH₃)
2.34-2.28	m	1H
1.99-1.78	m	3H

Source: ChemicalBook[2] Note: Spectra were recorded in D<sub>2</sub>O at 300 MHz.

Table 2: <sup>13</sup>C NMR Spectroscopic Data of N-Methyl-L-proline

Chemical Shift (δ) ppm	Assignment
173.06	C=O
70.18	СН
55.83	CH <sub>2</sub>
40.26	N-CH₃
28.34	CH <sub>2</sub>
22.37	CH <sub>2</sub>

Source: ChemicalBook[2] Note: Spectra were recorded in CDCl3 at 75 MHz.

# Infrared (IR) Spectroscopy



IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for **N-Methyl-L-proline** are presented below.

Table 3: IR Spectroscopic Data of N-Methyl-L-proline

Wavenumber (cm <sup>-1</sup> )	Functional Group Assignment
3000-2800	C-H (saturated)
2675 and 2605	Ammonium ion
1669	C=O (Carboxylic acid)
1612	COO <sup>-</sup> (Carboxylate)

Source: ChemicalBook[2] Note: Spectrum was obtained using a KBr disk.

## **Mass Spectrometry (MS)**

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides a very accurate mass measurement.

Table 4: Mass Spectrometry Data of N-Methyl-L-proline

Parameter	Value
Molecular Formula	C <sub>6</sub> H <sub>11</sub> NO <sub>2</sub>
Molecular Weight	129.16
HRMS (M+) calculated	129.0790
HRMS (M+) found	129.0784

Source: ChemicalBook[2]

## **Experimental Protocols**



The following sections describe generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation and experimental goals.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Sample Preparation: A few milligrams of **N-Methyl-L-proline** are dissolved in a deuterated solvent (e.g., D<sub>2</sub>O or CDCl<sub>3</sub>) in an NMR tube. The choice of solvent is critical to avoid interference from proton signals of the solvent itself.

#### **Data Acquisition:**

- The NMR tube is placed in the spectrometer's magnet.
- For <sup>1</sup>H NMR, a standard pulse sequence is used to acquire the free induction decay (FID).
- For <sup>13</sup>C NMR, broadband proton decoupling is typically employed to simplify the spectrum and enhance the signal-to-noise ratio.
- The acquisition parameters, such as the number of scans, relaxation delay, and pulse width, are optimized for the specific sample and nucleus being observed.

### Data Processing:

- The acquired FID is Fourier transformed to obtain the NMR spectrum.
- Phase and baseline corrections are applied to the spectrum.
- Chemical shifts are referenced to an internal standard (e.g., TMS).
- Integration of the signals in the ¹H NMR spectrum provides information on the relative number of protons.

### Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

A small amount of N-Methyl-L-proline is finely ground with dry potassium bromide (KBr).



• The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

### Data Acquisition:

- A background spectrum of the empty sample compartment is recorded.
- The KBr pellet containing the sample is placed in the sample holder of the FTIR spectrometer.
- The infrared spectrum is recorded, typically over the range of 4000-400 cm<sup>-1</sup>.

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

## **Mass Spectrometry (MS)**

Sample Preparation: The sample is dissolved in a suitable volatile solvent, such as methanol or acetonitrile, at a low concentration.

Data Acquisition (e.g., using Electrospray Ionization - ESI):

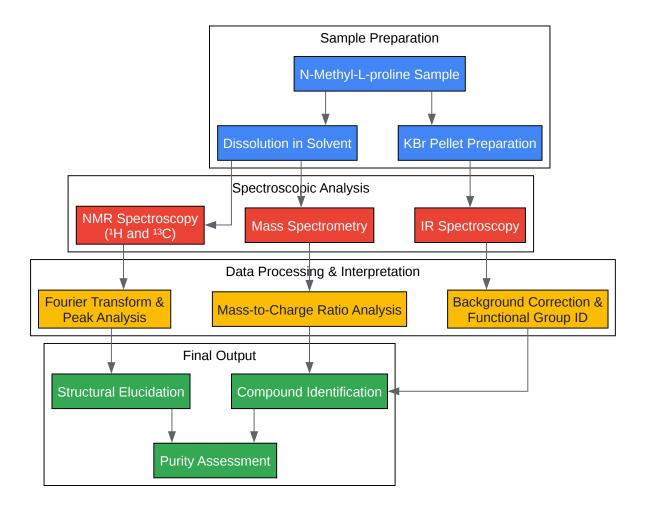
- The sample solution is introduced into the mass spectrometer's ion source, where it is nebulized and ionized to form gaseous ions.
- The ions are then guided into the mass analyzer (e.g., a time-of-flight or quadrupole analyzer).
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- A detector records the abundance of ions at each m/z value.

Data Processing: The resulting data is presented as a mass spectrum, which is a plot of ion intensity versus m/z. For high-resolution mass spectrometry, the exact mass is determined and can be used to deduce the elemental composition.

## **Workflow for Spectroscopic Analysis**



The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **N-Methyl-L-proline**.



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General workflow for spectroscopic analysis.



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